1-Chloro-1,1,3,3,3-pentafluoropropane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

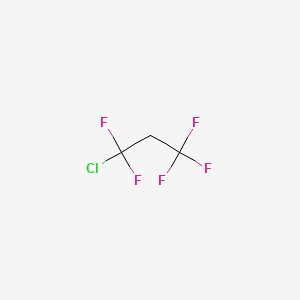

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJWABOOFANACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060039 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-92-4 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Preparative Methodologies for 1 Chloro 1,1,3,3,3 Pentafluoropropane

The primary and most specifically documented method for the preparation of 1-Chloro-1,1,3,3,3-pentafluoropropane (CF₃CH₂CF₂Cl) is through the direct photochlorination of its precursor, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa).

This process involves the reaction of HFC-245fa with chlorine (Cl₂) under the influence of actinic radiation, typically ultraviolet (UV) light. justia.com The reaction is a free-radical substitution, where a chlorine atom replaces a hydrogen atom on the fluorinated propane (B168953) backbone. The reaction proceeds as follows:

CF₃CH₂CHF₂ + Cl₂ --(UV light)--> CF₃CH₂CF₂Cl + HCl

For this reaction to be effective and selective, specific conditions are necessary. The process is conducted in a reaction zone where the reactants, chlorine and HFC-245fa, are exposed to UV light, generally in the wavelength range of 2,000 to 4,000 Angstroms. justia.com A crucial aspect of this synthesis is to carry it out in the substantial absence of oxygen to prevent unwanted side reactions. justia.com

Research has demonstrated that controlling the concentration of inert gases is also important. The presence of an inert gas should be kept at a minimum, ideally equal to or less than 5% by weight of the total reactants. justia.com This control helps in maximizing the yield of the desired monochlorinated product while minimizing the formation of products with more than one chlorine atom. justia.com

In a typical laboratory-scale synthesis, gaseous chlorine is bubbled into liquid HFC-245fa within a reactor equipped with a UV lamp. justia.com The reaction can be carried out over an extended period, for example, 24 hours, to ensure sufficient conversion of the starting material. justia.com

Interactive Table: Experimental Data for the Photochlorination of HFC-245fa

| Parameter | Value | Reference |

| Starting Material | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | justia.com |

| Reagent | Chlorine (Cl₂) | justia.com |

| Radiation Source | Actinic radiation (UV light) | justia.com |

| Wavelength | ~2,000 - 4,000 Å | justia.com |

| Reaction Time | ~24 hours | justia.com |

| Key Product | This compound | justia.com |

| Byproduct | Hydrogen Chloride (HCl) | justia.com |

| Undesirable Byproduct | Dichlorinated products | justia.com |

Purification and Isolation Techniques for Research Applications

Following the synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane, the resulting crude product is a mixture containing the desired compound, unreacted starting materials (HFC-245fa and chlorine), the byproduct hydrogen chloride (HCl), and potentially over-chlorinated impurities. justia.com The isolation and purification of HCFC-235fa for research applications require techniques that can effectively separate these components based on their different physical and chemical properties.

Standard purification techniques in fluorine chemistry are applicable here. The initial step often involves neutralizing and removing acidic components like HCl. This can be achieved by washing the crude product with a basic solution, such as potassium hydroxide, followed by a water wash to remove any remaining salts and base.

The primary challenge in purification is the separation of the target compound, this compound, from the unreacted 1,1,1,3,3-pentafluoropropane (B1194520) and any dichlorinated byproducts. Given the similarity in the structures of these fluorinated alkanes, their boiling points are often close, which can make simple distillation challenging.

Fractional distillation is a principal technique used for separating components with close boiling points. The efficiency of the separation depends on the difference in volatility between HCFC-235fa and its impurities. While specific boiling points under various pressures are critical for designing the distillation process, the general principle of separating fractions based on their boiling points is applied.

In cases where distillation is insufficient, for instance, due to the formation of azeotropes, other methods may be required. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. While not specifically documented for HCFC-235fa, related compounds like 1-chloro-3,3,3-trifluoropropene and HFC-245fa are known to form azeotropes. google.com

For high-purity requirements typical of research applications, preparative gas chromatography (GC) is a powerful tool. In this technique, the mixture is vaporized and passed through a column. The components separate based on their differential interactions with the stationary phase in the column, allowing for the collection of highly pure fractions of the desired compound.

Another potential method, drawn from practices with similar fluorocarbons, involves the use of solid adsorbents . google.com Materials like zeolites or activated carbon can selectively adsorb certain impurities from the mixture, allowing the purified product to pass through. The choice of adsorbent would depend on the specific impurities that need to be removed.

Interactive Table: Purification Techniques for Fluorinated Propanes

| Technique | Principle of Separation | Application Notes |

| Washing | Neutralization and removal of acidic byproducts. | Typically the first step to remove HCl. |

| Fractional Distillation | Separation based on differences in boiling points. | Primary industrial and lab-scale method. Effectiveness depends on the volatility difference between the product and impurities. |

| Preparative Gas Chromatography (GC) | Differential partitioning between a mobile and stationary phase. | Used for obtaining very high purity samples for research and analytical standards. |

| Adsorption | Selective binding of impurities to a solid adsorbent material. | Useful for removing specific impurities or when distillation is ineffective (e.g., azeotropes). google.com |

Reaction Mechanisms and Fundamental Chemical Transformations

Hydrodefluorination Pathways and Mechanisms

The activation and subsequent hydrodefluorination of fluorinated propanes are significantly influenced by the molecular structure and the catalytic system employed. For 1-Chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), which contains CHF₂ and CClF₂ groups, the activation of its C-F bonds presents a considerable challenge due to their high bond strength.

Research on the closely related isomer, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), using aluminium chlorofluoride (ACF) as a catalyst, has shown that activation does not occur without the presence of a hydrogen source. nih.gov However, when a hydrogen source such as triethylsilane (HSiEt₃) is introduced, the activation of the CHF₂ group becomes possible. nih.gov This suggests that a similar requirement would exist for the hydrodefluorination of this compound. The mechanism likely involves the catalyst facilitating the cleavage of a C-F bond, followed by the addition of a hydride from the silane (B1218182) to the resulting carbocationic species, effectively replacing a fluorine atom with a hydrogen atom. This process represents a multiple-bond activation event, leading to hydrodefluorinated products under relatively mild conditions. nih.gov

Dehydrofluorination Reaction Mechanisms and Product Selectivity

Dehydrofluorination is a critical reaction pathway for fluorinated alkanes, often utilized to synthesize valuable hydrofluoroolefins (HFOs). In the case of the parent compound, 1,1,1,3,3-pentafluoropropane (HFC-245fa), this reaction is a primary route to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.netresearchgate.net This transformation is typically performed in the gas phase over metal-based catalysts.

The mechanism involves the catalyst's active sites interacting with the substrate. Lewis acid sites on the catalyst surface are believed to facilitate the cleavage of a C-F bond, while basic sites assist in the abstraction of a hydrogen atom from an adjacent carbon, leading to the elimination of hydrogen fluoride (B91410) (HF) and the formation of a double bond.

Several catalytic systems have been investigated for the dehydrofluorination of HFC-245fa, with performance varying based on the catalyst composition and reaction conditions.

V₂O₅/MgF₂ Catalysts: Supported vanadium oxide on magnesium fluoride has shown high efficacy. The dehydrofluorination reaction initiates on the MgF₂ support, producing HF, which then reacts with V₂O₅ to form vanadium oxyfluoride (VOFx) species. researchgate.net These newly formed species are highly active and possess a much higher turnover frequency (TOF) for the reaction compared to the MgF₂ support alone, significantly increasing the conversion of HFC-245fa. researchgate.net

NiO/Cr₂O₃ Catalysts: Fluorinated nickel oxide/chromium oxide catalysts have also proven to be active and stable for this reaction. The addition of NiO to Cr₂O₃ creates new acid sites, attributed to NiF₂, which exhibit higher turnover frequencies than those on pure Cr₂O₃. researchgate.net This enhanced activity is coupled with improved stability, as the lower density of surface acid sites on the mixed oxide catalyst helps to reduce coke deposition. researchgate.net

The product selectivity is high, with HFO-1234ze being the major product. The kinetic data from these studies indicate that the activation energy for the dehydrofluorination reaction is significantly lowered by the use of these advanced catalysts compared to the supports alone.

Table 1: Performance of Various Catalysts in the Dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa)

| Catalyst | Temperature (°C) | HFC-245fa Conversion (%) | HFO-1234ze Selectivity (%) | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|---|

| MgF₂ | 320 | 19.2 | >99 | 69.0 ± 0.8 | researchgate.net |

| 3.1V₂O₅/MgF₂ | 320 | 95.2 | >99 | 44.6 ± 1.9 | researchgate.net |

| Cr₂O₃ | 320 | ~40 | >98 | 127.6 ± 3.8 | researchgate.net |

| 15NiO/Cr₂O₃ | 320 | ~85 | >98 | 63.6 ± 4.5 | researchgate.net |

For this compound, dehydrofluorination would be expected to yield chloro-tetrafluoropropene isomers, though specific studies on this substrate are less common in the literature.

C-F Bond Activation Studies

The activation of carbon-fluorine (C-F) bonds is a central theme in modern organometallic and catalytic chemistry due to the prevalence of fluorinated compounds and the inherent strength and inertness of the C-F bond. nih.govrsc.org The C-F bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nih.gov Activation is typically achieved using highly reactive metal centers, including transition metals and main group elements. york.ac.ukosti.gov

Mechanisms for C-F activation by metal complexes can vary and include:

Oxidative Addition: Electron-rich, low-valent metal centers can insert into a C-F bond, breaking it and forming new metal-carbon and metal-fluoride bonds. This is often thermodynamically favorable due to the high strength of the resulting M-F bond. nih.gov

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack or facilitating fluoride elimination. researchgate.net Aluminium chlorofluoride (ACF) acts in this manner, activating hydrofluorocarbons by creating carbenium-like species. nih.gov

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and Lewis bases that cannot form a classical adduct can cooperatively activate C-F bonds.

Studies on 1,1,1,3,3-pentafluoropropane (HFC-245fa) have demonstrated that its activation by ACF requires a hydrogen source to activate the CHF₂ group, highlighting the difficulty in cleaving C-F bonds on a secondary carbon compared to those on a tertiary carbon or in more reactive positions. nih.gov The presence of a chlorine atom in this compound introduces a C-Cl bond, which is significantly weaker than the C-F bonds. In many catalytic systems, the C-Cl bond would be expected to be activated preferentially over the C-F bond.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of haloalkanes in substitution reactions is dictated by the polarity of the carbon-halogen bond and the stability of potential intermediates. ncert.nic.in

Electrophilic Substitution: Electrophilic substitution reactions are not characteristic of haloalkanes. organicmystery.com These reactions require an electron-rich center, which is absent in the electron-deficient alkyl framework of this compound. The C-H bonds in the molecule are not sufficiently acidic or nucleophilic to react with electrophiles under normal conditions. Consequently, electrophilic substitution is not a viable reaction pathway for this compound. ncerthelp.com

Radical Reaction Pathways and Photo-induced Transformations

The atmospheric fate of hydrofluorocarbons and hydrochlorofluorocarbons is largely determined by their reactions with free radicals, primarily the hydroxyl radical (•OH), and by photolysis. ecetoc.org

For the parent compound HFC-245fa (CF₃CH₂CHF₂), the primary atmospheric degradation pathway is initiated by reaction with •OH radicals. ecetoc.org This reaction involves the abstraction of a hydrogen atom from the -CH₂- group, which is the most vulnerable site. For this compound (CF₃CH₂CClF₂), a similar H-atom abstraction by •OH radicals would occur, forming a fluorinated alkyl radical (CF₃ĊHCClF₂). This radical would then react rapidly with atmospheric oxygen (O₂) to form a peroxy radical (CF₃CH(OO•)CClF₂), initiating a cascade of reactions that ultimately lead to smaller, oxygenated products and the release of halogen atoms.

In addition to radical abstraction, the presence of a C-Cl bond introduces the possibility of photo-induced transformation (photolysis). The C-Cl bond is significantly weaker than both the C-F and C-H bonds in the molecule and can be cleaved by ultraviolet (UV) radiation in the stratosphere.

CF₃CH₂CClF₂ + hν → CF₃CH₂ĊF₂ + Cl•

This photolytic cleavage releases a chlorine radical (Cl•), which can then participate in catalytic ozone depletion cycles. This photodissociation pathway is a key characteristic of HCFCs that distinguishes them from HFCs (which lack chlorine).

Thermochemical Decomposition Kinetics and Mechanistic Investigations

The thermal stability of fluorinated hydrocarbons is generally high, but they will decompose at elevated temperatures. nih.gov The mechanisms of decomposition are complex and can involve unimolecular elimination reactions or radical chain processes.

For this compound, several decomposition pathways are plausible:

Dehydrofluorination: As discussed in section 3.2, the elimination of HF to form an alkene (CF₂=CH-CClF₂) is a likely pathway, especially in the presence of catalysts. researchgate.netresearchgate.net

Dehydrochlorination: The elimination of HCl is also possible, which would lead to the formation of a different alkene isomer (CF₃-CH=CF₂). Given the relative bond strengths (C-F > C-H > C-Cl), the precise pathway and product distribution would depend heavily on the reaction conditions (e.g., temperature, pressure, catalyst).

C-C Bond Fission: At very high temperatures, cleavage of the C-C bond can occur, initiating a radical chain reaction. This would break the molecule into smaller radical fragments, such as •CF₃ and •CH₂CClF₂. These radicals would then undergo further reactions, leading to a complex mixture of products. Studies on the pyrolysis of propane (B168953) have shown that C-C bond fission is a major channel at high temperatures. researchgate.net

Carbene Elimination: The elimination of difluorocarbene (:CF₂) is another potential pathway, particularly from the -CClF₂ or -CHF₂ moieties, although this is more commonly observed in the decomposition of fluorinated cyclopropanes. rsc.org

Theoretical studies on the decomposition of other small fluorinated molecules, such as perfluorinated carboxylic acids, indicate that intramolecular HF elimination to form unstable cyclic intermediates can be a key step. rsc.org A similar mechanism could potentially be involved in the decomposition of this compound. The kinetics of these decomposition reactions are highly temperature-dependent, with higher temperatures favoring radical pathways and C-C bond cleavage.

Environmental Fate and Atmospheric Chemistry Research of Halogenated Propane Derivatives

Atmospheric Degradation Mechanisms

The atmospheric fate of 1-Chloro-1,1,3,3,3-pentafluoropropane (HCFC-245eb) is primarily dictated by its reactions in the troposphere and stratosphere. The dominant processes involve reactions initiated by hydroxyl radicals and, to a lesser extent, direct photolysis by solar radiation.

The principal degradation pathway for hydrochlorofluorocarbons (HCFCs) in the atmosphere is initiated by reaction with hydroxyl radicals (•OH) in the troposphere. mdpi.com For this compound (CF₃CH₂CF₂Cl), this reaction proceeds via the abstraction of a hydrogen atom from the central methylene (B1212753) (-CH₂-) group, as it is the most reactive site for •OH attack. This is the rate-determining step for its atmospheric oxidation.

The initial reaction is as follows: CF₃CH₂CF₂Cl + •OH → CF₃ĊHCF₂Cl + H₂O

Following the initial hydrogen abstraction, the resulting haloalkyl radical (CF₃ĊHCF₂Cl) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CH(OO•)CF₂Cl). This peroxy radical then undergoes further reactions, typically with nitric oxide (NO) or other peroxy radicals, to form an alkoxy radical (CF₃CH(O•)CF₂Cl), which is a key intermediate in the formation of stable degradation products.

Direct photolysis, the process of chemical breakdown by photons, is another potential atmospheric degradation route for this compound. This process is more significant in the stratosphere, where high-energy UV radiation is more abundant. The presence of a carbon-chlorine (C-Cl) bond makes the molecule susceptible to photolytic cleavage, as the C-Cl bond is generally weaker than C-F and C-H bonds. researchgate.net

The photolysis reaction would involve the breaking of the C-Cl bond to release a chlorine radical: CF₃CH₂CF₂Cl + hν → CF₃CH₂ĊF₂ + •Cl

The released chlorine radical (•Cl) can then participate in catalytic ozone depletion cycles in the stratosphere. Simulation studies of other HCFCs, such as HCFC-124, have indicated that the C-Cl bond is the most probable site for initial cleavage in photolysis reactions. researchgate.net However, for HCFCs containing hydrogen, the reaction with •OH radicals in the troposphere is typically the dominant loss process, meaning only a fraction of the emitted substance reaches the stratosphere to undergo photolysis. mdpi.com Specific quantum yields for the photolysis of this compound are not detailed in the available scientific literature.

Formation and Atmospheric Fate of Degradation Products

The atmospheric oxidation of this compound leads to the formation of several smaller, more stable compounds, including perfluorocarboxylic acids and inorganic acid gases.

A significant terminal product from the atmospheric degradation of many fluorinated compounds is trifluoroacetic acid (TFA, CF₃COOH). nasa.govresearchgate.netumweltbundesamt.deumweltbundesamt.de The formation of TFA from this compound is expected to occur following the formation of the alkoxy radical, CF₃CH(O•)CF₂Cl. This unstable radical can decompose via C-C bond cleavage.

The most likely decomposition pathway is: CF₃CH(O•)CF₂Cl → CF₃CHO + •CF₂Cl

The resulting trifluoroacetaldehyde (B10831) (CF₃CHO) is an intermediate that is further oxidized in the atmosphere, primarily by reacting with •OH radicals or through photolysis, to ultimately yield trifluoroacetic acid. fluorocarbons.org TFA is chemically stable, highly water-soluble, and persists in the aquatic environment, where it accumulates primarily as a salt. nasa.govfluorocarbons.orgnih.gov The general mechanism for many HCFCs involves the formation of an intermediate like CF₃COX (where X is a halogen), which then undergoes hydrolysis in cloud water to produce TFA. nasa.govresearchgate.net

Table 1: Expected Atmospheric Degradation Products of this compound

| Precursor Compound | Key Intermediates | Terminal Products |

| CF₃CH₂CF₂Cl | CF₃ĊHCF₂Cl (Haloalkyl Radical) | CF₃COOH (Trifluoroacetic Acid) |

| CF₃CH(O•)CF₂Cl (Alkoxy Radical) | HCl (Hydrogen Chloride) | |

| CF₃CHO (Trifluoroacetaldehyde) | HF (Hydrogen Fluoride) | |

| •CF₂Cl (Difluorochloromethyl Radical) | CO₂ (Carbon Dioxide) |

The atmospheric degradation of this compound also results in the release of inorganic acids. The primary mechanism for this release is the hydrolysis of intermediate acyl halides.

Following the formation of the alkoxy radical (CF₃CH(O•)CF₂Cl), an alternative decomposition pathway could involve the elimination of a chlorine atom, leading to the formation of an acyl fluoride (B91410), CF₃CH₂C(O)F. More commonly, the degradation of the •CF₂Cl radical formed from C-C cleavage will lead to the formation of phosgene (B1210022) (COCl₂) or carbonyl fluoride (COF₂).

These carbonyl halides readily undergo hydrolysis in atmospheric water droplets (e.g., in clouds, fog, and rain) to release inorganic acids:

COCl₂ + H₂O → CO₂ + 2HCl (Hydrogen Chloride)

COF₂ + H₂O → CO₂ + 2HF (Hydrogen Fluoride)

Similarly, any trifluoroacetyl chloride (CF₃COCl) formed as an intermediate would hydrolyze to produce TFA and hydrogen chloride. google.com These processes effectively remove chlorine and fluorine from the organic degradation chain, converting them into water-soluble inorganic forms that are then removed from the atmosphere via wet or dry deposition.

Biotransformation Mechanisms in Environmental and Biological Systems

While atmospheric processes are the primary fate of released this compound, understanding its potential for biotransformation is crucial for assessing its behavior in terrestrial and aquatic ecosystems and in biological organisms, including humans.

Specific research on the biotransformation of this compound (HCFC-245eb) was not found in the reviewed literature. However, studies on the structurally similar compound 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) provide significant insight into potential metabolic pathways.

In studies involving rats and human liver microsomes, HFC-245fa was found to be metabolized at low rates through a cytochrome P450-dependent reaction. nih.govacs.org The investigation identified several key metabolites excreted in urine. nih.govacs.orgresearchgate.net

The major urinary metabolites identified were:

Trifluoroacetic acid (TFA)

Inorganic fluoride (F⁻)

Minor metabolites included:

3,3,3-Trifluoropropanoic acid

1,1,1,3,3-pentafluoropropane-2-ol

The formation of these products indicates that biological systems can cleave both C-H and C-F bonds. nih.gov The presence of a chlorine atom in this compound introduces the possibility of additional metabolic pathways not seen with HFC-245fa. For example, other chlorinated compounds can undergo glutathione (B108866) conjugation as a primary biotransformation step. nih.gov It is plausible that this compound could be metabolized via both oxidative pathways (similar to HFC-245fa) and conjugative pathways, though this remains to be experimentally verified.

Table 2: Identified Biotransformation Metabolites of the Analogue Compound 1,1,1,3,3-Pentafluoropropane (HFC-245fa) in Rats

| Metabolite Class | Compound Name | Finding |

| Major Metabolite | Trifluoroacetic acid | Identified in urine nih.govfluorocarbons.org |

| Major Metabolite | Inorganic Fluoride | Identified in urine nih.govfluorocarbons.org |

| Minor Metabolite | 3,3,3-Trifluoropropanoic acid | Identified in urine nih.govfluorocarbons.org |

| Minor Metabolite | 1,1,1,3,3-Pentafluoropropane-2-ol | Identified in urine nih.govfluorocarbons.org |

Note: This data is for the analogue compound HFC-245fa and is presented for illustrative purposes due to the absence of specific data for this compound.

Cytochrome P450-Dependent Transformations (as demonstrated for related fluorinated propanes)

While direct metabolic studies on this compound (HCFC-245ca) are not extensively detailed in public literature, its biotransformation can be understood by examining related fluorinated propane (B168953) and ether compounds, such as the anesthetic sevoflurane (B116992). The metabolism of these substances is primarily handled by the cytochrome P450 (CYP) enzyme system, a family of proteins crucial for the breakdown of foreign compounds (xenobiotics). mdpi.comnih.govmdpi.com These enzymes are most concentrated in the liver and are central to Phase I drug metabolism, which typically involves oxidation, reduction, or hydrolysis to make compounds more water-soluble for excretion. mdpi.comnih.gov

For many halogenated hydrocarbons, the specific isoform CYP2E1 is the principal enzyme responsible for their oxidative metabolism. nih.govduke.edue-safe-anaesthesia.org Studies on fluorinated anesthetics like sevoflurane, isoflurane, and enflurane (B1671288) have demonstrated that CYP2E1 is the predominant catalyst for their defluorination. nih.govduke.edu This enzymatic process involves an oxygen-atom transfer to the substrate within the heme-iron center of the P450 active site. nih.govnih.gov The transformation is a critical activation step that can, in some cases, lead to the formation of reactive metabolites. nih.govkoreamed.org The role of CYP2E1 in metabolizing sevoflurane has been confirmed in vivo, where the use of disulfiram, a selective inhibitor of CYP2E1, significantly reduced the formation of its metabolites. duke.edunih.gov This evidence strongly suggests that a similar P450-dependent pathway would be responsible for the initial biotransformation of HCFC-245ca.

Identification of Biotransformation Metabolites and Associated Pathways (as demonstrated for related fluorinated propanes)

The biotransformation of fluorinated compounds by cytochrome P450 enzymes leads to the creation of several metabolites. The specific metabolites formed depend on the structure of the parent compound.

Analog Compound: Sevoflurane The metabolism of sevoflurane, catalyzed by CYP2E1, is rapid and results in two primary metabolites: inorganic fluoride and the organic fluoride molecule hexafluoroisopropanol (HFIP). nih.govnih.govyoutube.com The HFIP is then quickly conjugated with glucuronic acid, a Phase II metabolism step, to form HFIP-glucuronide, which is then excreted in the urine. nih.govyoutube.com

Analog Compound: HFC-245fa (1,1,1,3,3-Pentafluoropropane) Research on HFC-245fa, a structural isomer of HCFC-245ca, provides further insight into potential metabolic pathways. In studies using rat and human liver microsomes, HFC-245fa was biotransformed via a CYP-dependent reaction into several urinary metabolites. nih.govacs.org The major metabolites identified were trifluoroacetic acid (TFA) and inorganic fluoride. nih.govacs.org Minor metabolites included 3,3,3-trifluoropropanoic acid (TFPA) and 1,1,1,3,3-pentafluoropropane-2-ol. nih.govacs.orgresearchgate.net The formation of these products demonstrates pathways of oxidative defluorination and hydroxylation. The rate of this metabolism in human liver microsomes is considered low. nih.govacs.org

Analog Compound: trans-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) For another related chlorinated and fluorinated propane derivative, HCFO-1233zd, biotransformation occurs through both oxidation and glutathione conjugation. nih.gov This results in urinary metabolites such as 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine. nih.gov

Computational Modeling of Atmospheric Lifetime and Environmental Partitioning

The environmental fate of this compound (HCFC-245ca) is primarily determined by its behavior in the atmosphere. When released, such compounds are expected to partition almost entirely into the air due to their high volatility. Their persistence in the atmosphere is a key factor in determining their environmental impact, specifically their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The atmospheric lifetime of HCFCs and HFCs is primarily controlled by their reaction with the hydroxyl radical (OH) in the troposphere. epa.govpnas.org Computational atmospheric models are used to estimate these lifetimes by simulating atmospheric chemistry and transport processes. researchgate.net

For the isomer HFC-245ca (1,1,2,2,3-pentafluoropropane), modeling studies have estimated an atmospheric lifetime of approximately 7 years and a 100-year GWP of around 610 to 693. ahrinet.orgunep.org As an HFC, its ODP is zero. ahrinet.org For HCFC-225ca, a related hydrochlorofluorocarbon, the total atmospheric lifetime is estimated to be 1.9 years, with a GWP of 127. mdpi.com Studies of other short-lived chlorinated compounds like trans-1-chloro-3,3,3-trifluoropropylene show lifetimes of around 40 days and a very small ODP of 0.00034. researchgate.net These values highlight that while HCFCs have a much lower impact than the CFCs they replaced, their chlorine content still contributes to ozone depletion, and they act as greenhouse gases.

The following table summarizes the atmospheric properties of HCFC-245ca's isomer and other related compounds based on modeling and assessment reports.

Interactive Table: Environmental Properties of Selected Halogenated Propanes

| Compound Name | Abbreviation | Atmospheric Lifetime (years) | ODP (100-year) | GWP (100-year) |

|---|---|---|---|---|

| 1,1,2,2,3-Pentafluoropropane | HFC-245ca | 7 ahrinet.org | 0.00 ahrinet.org | 610-693 ahrinet.orgunep.org |

| 1,1,1,3,3-Pentafluoropropane | HFC-245fa | 7.7 fluorocarbons.org | 0.00 | 858-1030 fluorocarbons.org |

| Dichlorotrifluoroethane | HCFC-123 | 1.4 ahrinet.org | 0.016 ahrinet.org | 93 ahrinet.org |

| Dichloropentafluoropropane | HCFC-225ca | 1.9 mdpi.com | Not specified | 127 mdpi.com |

| Chlorofluorocarbon-11 | CFC-11 | 50 ahrinet.org | 1.00 ahrinet.org | 4000 ahrinet.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. For fluorinated compounds like HCFC-245fa, fluorine-19 (¹⁹F) NMR is particularly valuable, often used in conjunction with proton (¹H) and carbon-13 (¹³C) NMR for a complete structural picture.

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for analyzing organofluorine compounds. scribd.com In the case of 1-Chloro-1,1,3,3,3-pentafluoropropane, ¹⁹F NMR is instrumental in confirming the specific arrangement of fluorine atoms within the molecule. The spectrum provides distinct signals for the trifluoromethyl (-CF₃) group and the difluoromethylene (-CHF₂-) group, which is not present in this specific isomer but is relevant in the analysis of related hydrofluorocarbons. scribd.com

The chemical shifts and coupling constants (J-couplings) observed in a ¹⁹F NMR spectrum offer a wealth of structural information. For instance, the coupling between fluorine nuclei and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) allows for the unambiguous assignment of the molecule's connectivity. The absence of background signals in ¹⁹F NMR spectra makes it an ideal method for identifying fluorinated compounds within complex mixtures, such as reaction products or environmental samples. scribd.com

Table 1: Illustrative ¹⁹F NMR Data for HCFC-245fa

| Functional Group | Typical Chemical Shift Range (ppm) | Coupling Patterns |

|---|---|---|

| -CF₃ | Varies based on adjacent groups | Triplet (due to coupling with -CH₂-) |

| -CHFCl- | Varies based on adjacent groups | Doublet of Quartets (due to coupling with -CH₂- and ¹H) |

Note: Actual chemical shifts are dependent on the solvent and the reference standard used.

While ¹⁹F NMR is crucial, a comprehensive characterization of HCFC-245fa relies on multi-nuclear NMR techniques. scribd.com ¹H NMR provides information about the methylene (B1212753) (-CH₂-) protons, and ¹³C NMR identifies the different carbon environments within the propane (B168953) backbone.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive correlations between the ¹H, ¹³C, and ¹⁹F nuclei. These techniques reveal through-bond connectivities, confirming the exact placement of each atom and substituent, which is essential for distinguishing between isomers. scribd.com For example, an HSQC experiment would show a direct correlation between the protons of the -CH₂- group and their attached carbon atom, while an HMBC experiment would reveal longer-range couplings, such as between the -CF₃ fluorine atoms and the methylene carbon, solidifying the structural assignment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for analyzing volatile compounds like HCFC-245fa. svg-marad.comregister-iri.comclassnk.or.jpsdir.no In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint for the compound, showing the molecular ion and characteristic fragment ions. This allows for positive identification and quantification, even at trace levels. GC-MS is specified as a primary testing technique for the identification and concentration measurement of ozone-depleting substances (ODS), including HCFC-245fa. svg-marad.comsdir.nounep.org It is applied in various contexts, from analyzing industrial process streams to monitoring landfill gas emissions. ca.govgoogle.com

Table 2: Application of GC-MS in HCFC-245fa Analysis

| Application Area | Purpose | Key Findings |

|---|---|---|

| Environmental Monitoring | Identification and quantification in landfill gas (LFG) | HCFC-245fa is one of the trace volatile organic compounds detected in LFG emissions. ca.gov |

| Industrial Process Control | Analysis of reaction products in chemical synthesis | Used to determine the composition and purity of product streams during the manufacturing of HFC-245fa. google.com |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition and the confirmation of its exact molecular formula. scribd.com For this compound (C₃H₂ClF₅), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of newly synthesized batches or for identifying unknown fluorinated compounds in complex samples.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide information about the functional groups present and the nature of the chemical bonds.

For this compound, IR spectroscopy can identify characteristic absorption bands corresponding to the vibrations of C-H, C-F, C-C, and C-Cl bonds. The strong absorptions associated with C-F bond stretching are particularly prominent and are a key feature in the IR spectrum of fluorinated hydrocarbons. Satellite-borne thermal infrared measurements are a method used for the global monitoring of chlorine-containing source gases in the atmosphere. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) in Catalysis Research

X-ray Photoelectron Spectroscopy (XPS) serves as a critical surface-sensitive analytical technique in catalysis research involving this compound (HCFC-245fa). It provides detailed information regarding the elemental composition, chemical states, and electronic structure of catalyst surfaces. mdpi.com This technique is indispensable for probing the mechanisms of catalytic reactions, understanding how catalysts deactivate, identifying active sites, and examining the interactions between the catalyst and reactant molecules. mdpi.com The analysis depth of XPS is typically shallow, around 10 nanometers, making it ideal for studying the surface phenomena that are paramount in heterogeneous catalysis. mdpi.com

In the context of HCFC-245fa, which is a precursor for producing valuable hydrofluoroolefins (HFOs) through reactions like dehydrochlorination and dehydrofluorination, XPS is widely used to characterize the catalysts involved, such as those based on metal oxides or activated carbons. google.com Researchers utilize XPS to monitor the oxidation states of active metals on the catalyst surface and to observe how these states change throughout the reaction. researchgate.net

A primary focus of XPS in this field is the investigation of catalyst deactivation. For catalysts handling halogenated compounds like HCFC-245fa, deactivation often occurs through two main pathways: the formation of carbonaceous deposits (coking) and the halogenation of the catalyst surface. XPS can detect the C 1s signal, which helps in identifying the nature of coke deposits. Furthermore, it can confirm the presence of chlorine and fluorine on the catalyst surface by detecting the Cl 2p and F 1s signals, respectively. This information is vital for understanding how the catalyst loses activity and for developing more robust and stable catalytic systems.

Detailed research findings from XPS studies offer significant insights. For example, analysis can reveal the chemical environment of carbon-fluorine bonds on a catalyst's surface. libretexts.org The binding energies of C 1s electrons are shifted depending on the number of fluorine atoms attached to the carbon (e.g., -CF, -CF2, -CF3), providing a way to characterize the fluorination state of the surface or of deposits. researchgate.net Covalent carbon-fluorine bonds typically exhibit higher binding energies than bonds with a more ionic character. libretexts.org Similarly, the F 1s peak provides information on the nature of the fluorine species, whether they are part of ionic bonds in metal fluorides or covalent C-F bonds. libretexts.orgresearchgate.net For instance, F 1s binding energies around 687 eV are commonly reported for C-F bonds in fluorinated carbon materials. researchgate.net

Data from XPS analyses are crucial for identifying the specific chemical species on a catalyst's surface. The following interactive table presents typical binding energy ranges for elements and chemical states relevant to the catalytic studies of this compound. These values are approximate and can shift based on the specific material and instrument.

| Element | Orbital | Chemical State / Species | Approximate Binding Energy (eV) |

| Carbon | C 1s | sp² C=C | ~284.2 - 284.5 libretexts.orgresearchgate.net |

| sp³ C-C | ~285.0 - 286.0 libretexts.org | ||

| C-O / C-N | ~286.0 - 286.5 researchgate.net | ||

| C=O | ~287.0 - 288.0 researchgate.net | ||

| C-F | ~288.4 - 289.0 datapdf.com | ||

| CF₂ | ~290.5 - 291.0 datapdf.com | ||

| CF₃ | ~293.0 researchgate.net | ||

| Oxygen | O 1s | Metal Oxides | ~529.0 - 531.0 |

| Hydroxides / C-O | ~532.0 | ||

| Fluorine | F 1s | Metal Fluorides | ~684.0 - 686.0 researchgate.net |

| C-F (Covalent) | ~687.0 - 689.5 researchgate.net | ||

| Chlorine | Cl 2p | Metal Chlorides | ~198.0 - 200.0 |

| C-Cl | ~200.0 - 201.0 | ||

| Copper | Cu 2p₃/₂ | Cu⁰ / Cu⁺ | ~932.5 |

| Cu²⁺ | ~934.5 researchgate.net | ||

| Zirconium | Zr 3d | ZrO₂ | ~182.0 - 183.0 epj-conferences.org |

By interpreting this data, researchers can gain a deeper understanding of the synergistic or deactivating effects of different surface species, leading to the rational design of more efficient and long-lasting catalysts for the conversion of HCFC-245fa.

Computational Chemistry and Theoretical Investigations of 1 Chloro 1,1,3,3,3 Pentafluoropropane

Computational chemistry provides powerful tools for understanding the molecular behavior of 1-Chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa), offering insights that are often difficult or impossible to obtain through experimental methods alone. Theoretical investigations play a crucial role in characterizing its properties, predicting its reactivity, and guiding the design of related fluorocarbon compounds.

Applications of 1 Chloro 1,1,3,3,3 Pentafluoropropane As a Research Intermediate and Precursor

Precursor in Hydrofluoroolefin (HFO) Synthesis

A primary application of 1-Chloro-1,1,3,3,3-pentafluoropropane in research and industrial synthesis is its role as a precursor to hydrofluoroolefins (HFOs). HFOs are a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon, which are being developed as third-generation refrigerants, blowing agents, and propellants with significantly lower global warming potentials (GWPs) than their hydrofluorocarbon (HFC) predecessors.

The most direct HFO synthesis from this compound is the production of 1,3,3,3-tetrafluoropropene (HFO-1234ze) through a dehydrofluorination reaction. google.commdpi.comresearchgate.net This process involves the removal of a hydrogen atom and a fluorine atom from the propane (B168953) backbone, creating a carbon-carbon double bond. The reaction typically produces a mixture of E- and Z-isomers. google.com Research has focused on optimizing catalysts and reaction conditions to improve yield, selectivity, and catalyst stability. For instance, studies have explored the use of various catalysts like chromium oxide (Cr₂O₃), aluminum fluoride (B91410) (AlF₃), and activated carbon. mdpi.com

Furthermore, this compound is a key intermediate in multi-step synthetic routes to produce other important HFOs, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). fluorine1.rugoogle.com HFO-1234yf is a widely adopted replacement for R-134a in automotive air conditioning systems due to its low GWP of 4. fluorine1.ru The synthesis pathways can be complex, involving several catalytic steps and the formation of various intermediates. fluorine1.ru

Table 1: Catalytic Dehydrofluorination of 1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa) to 1,3,3,3-Tetrafluoropropene (HFO-1234ze)

| Catalyst | Precursor | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Cr₂O₃ (Solution Combustion Synthesis) | 1,1,1,3,3-Pentafluoropropane | ~300-400 | SCS-prepared Cr₂O₃ showed higher activity than commercial or precipitated Cr₂O₃ due to higher surface area. | mdpi.com |

| Fluorinated NiO/Cr₂O₃ | 1,1,1,3,3-Pentafluoropropane | 250-400 | NiO/Cr₂O₃ catalysts were more active and stable than Cr₂O₃ alone; new acid sites on NiF₂ showed higher turnover frequencies. | researchgate.net |

| C-AlF₃ Composite | 1,1,1,3,3-Pentafluoropropane | 340 | Catalyst showed high activity and excellent stability over 100 hours due to pre-deposited carbon blocking strong acid sites and preventing coke deposition. | researchgate.net |

Role in the Synthesis of Specialty Fluorinated Organic Compounds

The unique chemical properties imparted by fluorine atoms—such as high thermal stability, chemical resistance, and altered biological activity—make fluorinated organic compounds highly desirable in pharmaceuticals, agrochemicals, and materials science. core.ac.ukscripps.edu this compound serves as a valuable starting material for introducing specific fluorinated moieties into more complex molecules.

One notable example is its use as a convenient source of the trifluoropropynyl group (CF₃-C≡C-). This is achieved by treating this compound with a strong base, which leads to the formation of trifluoropropynyllithium under mild conditions. researchgate.net This reactive intermediate can then be used in a one-pot procedure to prepare a range of novel and known trifluoropropynyl-containing systems, which are important precursors for creating more complex fluorinated drugs and materials. researchgate.net The compound also serves as a precursor for synthesizing other fluorinated chemicals, leveraging its structure to introduce fluorine into organic molecules for developing new materials.

Development of Novel Fluorinated Building Blocks for Complex Molecule Synthesis

In modern synthetic chemistry, particularly in drug discovery and materials science, the use of "building blocks"—small, well-defined molecules with specific functional groups—is a key strategy for the efficient construction of complex molecular architectures. nih.govfluorochem.co.ukossila.com Fluorinated building blocks are particularly sought after as they allow for the strategic incorporation of fluorine atoms to fine-tune the properties of a target molecule. nih.govossila.com

This compound functions as a precursor to such building blocks. As mentioned previously, its conversion to trifluoropropynyllithium establishes it as a synthon for the CF₃-C≡C- unit. researchgate.net This allows chemists to readily incorporate this highly valuable trifluoromethylalkynyl group into various organic frameworks. The development of such synthetic methodologies expands the toolbox available to medicinal chemists, enabling the creation of novel compounds with potentially enhanced efficacy, metabolic stability, and bioavailability. nih.gov The distinct reactivity of building blocks like β-CF₃-1,3-enynes, derived from such precursors, enables a diversity-oriented synthesis of organofluorine compounds. semanticscholar.org

Utilization in Specific Research Catalytic Cycles

The transformation of this compound is a subject of intense catalytic research, aimed at understanding and optimizing reaction mechanisms, catalyst performance, and process efficiency. The dehydrofluorination to HFO-1234ze is a prominent example of a catalytic cycle where this compound is the primary reactant. mdpi.comresearchgate.net

Research in this area delves into the fundamental aspects of heterogeneous catalysis. Studies investigate how different catalyst compositions, such as Cr₂O₃, fluorinated NiO/Cr₂O₃, and C-AlF₃ composites, influence reaction pathways and outcomes. mdpi.comresearchgate.netresearchgate.net For example, research on fluorinated NiO/Cr₂O₃ catalysts revealed that the addition of NiO created new, more active acid sites (NiF₂) and resulted in a lower activation energy for the dehydrofluorination reaction compared to Cr₂O₃ alone. researchgate.net It was also found that the NiO-promoted catalyst exhibited greater stability by reducing coke deposition. researchgate.net Similarly, studies on C-AlF₃ composite catalysts demonstrated that pre-deposited carbonaceous species could enhance catalyst stability by blocking overly strong acid sites that contribute to deactivation via coking. researchgate.net These catalytic cycles are not only important for producing valuable chemicals but also serve as model reactions for studying C-F bond activation, a critical area in organofluorine chemistry. researchgate.net

Table 2: Research Findings on Catalysts for Dehydrofluorination of HFC-245fa

| Catalyst System | Key Research Finding | Implication for Catalytic Cycle | Reference |

|---|---|---|---|

| NiO/Cr₂O₃ | The addition of NiO to Cr₂O₃ lowered the activation energy from 127.6 kJ mol⁻¹ to 63.6 kJ mol⁻¹. | Proposes a more efficient reaction pathway and enhances catalyst activity. | researchgate.net |

| NiO/Cr₂O₃ | NiO/Cr₂O₃ catalysts were more stable than Cr₂O₃ due to a lower density of surface acid sites, which reduced coke deposition. | Leads to longer catalyst lifetime and more economical industrial processes. | researchgate.net |

| C-AlF₃ | Pre-deposited carbon from the catalyst preparation blocked strong acid sites on the AlF₃ surface. | Significantly improved catalyst stability and prevented deactivation over extended reaction times. | researchgate.net |

Historical Trajectories and Future Research Directions

Evolution of Research on Chloropentafluoropropanes in Scientific Contexts

The scientific investigation into chloropentafluoropropanes is deeply rooted in the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. The initial impetus for the development of fluorinated hydrocarbons was the search for stable, non-toxic, and non-flammable chemicals for applications like refrigeration and aerosol propellants. ebsco.com This led to the commercial production of chlorofluorocarbons (CFCs) starting in the 1930s. ebsco.com

The trajectory of research shifted dramatically in the 1970s with the discovery by Sherwood Rowland and Mario Molina that CFCs could deplete the stratospheric ozone layer. acs.org This finding, later corroborated by the discovery of the Antarctic ozone hole, created an urgent need for alternatives. acs.org Research efforts then pivoted towards hydrochlorofluorocarbons (HCFCs) as transitional substitutes. noaa.gov HCFCs, including various isomers of chloropentafluoropropane, were considered temporary solutions because they contain C-H bonds, making them more susceptible to degradation in the troposphere and thus having a lower ozone depletion potential (ODP) than CFCs. noaa.govscience.gov The atmospheric concentration of HCFCs, which was negligible in the early 20th century, increased rapidly from the late 1980s as they replaced CFCs. noaa.gov

The compound 1-Chloro-1,1,3,3,3-pentafluoropropane, also known as HCFC-235fa, falls within this class of substances developed during the transition away from CFCs. habitablefuture.orgwindows.net Much of the research in this period focused on the synthesis, properties, and potential applications of these new compounds. For instance, processes were developed for producing related compounds like 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) via the fluorination of feedstocks like 1,1,1,3,3-pentachloropropane. google.comwipo.intresearchgate.net

However, as HCFCs still contain chlorine and contribute to ozone depletion, international agreements like the Montreal Protocol mandated their eventual phase-out. ebsco.comacs.org This spurred the next wave of research into chlorine-free hydrofluorocarbons (HFCs) and, more recently, hydrofluoroolefins (HFOs), which have zero ODP and lower global warming potentials (GWPs). infinityturbine.comfluorocarbons.org Consequently, much of the contemporary research context for chloropentafluoropropanes and other HCFCs involves monitoring their atmospheric concentrations, understanding their environmental impact, and developing technologies for their replacement or for the remediation of their effects. nih.govyoutube.com

Emerging Methodologies and Techniques in Fluorocarbon Chemistry Research

The field of fluorocarbon chemistry is continually advancing, with new methodologies emerging to create and modify these compounds with greater efficiency, selectivity, and environmental consideration. These techniques are critical for synthesizing next-generation materials and for potentially remediating persistent fluorinated compounds.

A significant area of development is catalytic fluorination . Historically, fluorination often required harsh reagents. Modern methods, however, employ sophisticated catalytic systems to achieve site-selective incorporation of fluorine. mdpi.com These can be broadly categorized into:

Electrophilic Fluorination: This involves the use of catalysts like silver or palladium complexes to transfer a fluorine cation (F+) to a substrate. nih.gov Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used in these reactions. mdpi.com

Nucleophilic Fluorination: This approach uses a nucleophilic fluoride (B91410) source (F-), which is often more economical and suitable for applications like positron emission tomography (PET) imaging. umich.edu Copper-catalyzed reactions have shown promise in converting aryl halides to aryl fluorides using nucleophilic fluoride. umich.edu

Radical Fluorination: These methods generate fluorine radicals to initiate the fluorination process and can be performed under transition-metal-free conditions. mdpi.com

Another critical research frontier is C-F bond activation . The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorocarbons highly stable but also difficult to modify or degrade. numberanalytics.comwikipedia.org Overcoming this challenge is key to synthesizing complex fluorinated molecules and breaking down environmental pollutants. Emerging techniques include:

Transition Metal Catalysis: Metals like nickel, palladium, and copper can facilitate the cleavage of C-F bonds, opening pathways for functionalizing fluorinated compounds. numberanalytics.com

Visible Light Photoredox Catalysis: This environmentally benign approach uses light to power catalytic cycles that can reduce C-F bonds, generating carbon-centered radicals that can be used in subsequent reactions. mdpi.comnih.gov This has proven effective for the defluorination of polyfluoroarenes and even persistent substances like PFAS. mdpi.comnih.gov

Catalytic Defluorination: Research into breaking C-F bonds is also driven by environmental remediation goals. μ-nitrido diiron phthalocyanine (B1677752) complexes, for example, have been shown to efficiently defluorinate perfluorinated aromatics under mild, oxidative conditions. acs.org

These advanced methodologies are expanding the toolbox of synthetic chemists, enabling the creation of novel fluorinated materials and offering potential solutions to the environmental persistence of older fluorochemicals.

| Methodology | Description | Key Catalyst/Reagent Examples | Primary Application |

|---|---|---|---|

| Catalytic Electrophilic Fluorination | Transfer of an electrophilic fluorine (F+) to a nucleophilic substrate, often guided by a catalyst. | Selectfluor, NFSI, Palladium (Pd) complexes, Silver (Ag) complexes. mdpi.comnih.gov | Synthesis of pharmaceuticals and agrochemicals. mdpi.com |

| Catalytic Nucleophilic Fluorination | Transfer of a nucleophilic fluorine (F-) to an electrophilic substrate, often a more economical route. | Potassium fluoride (KF), Copper (Cu) catalysts. umich.edunumberanalytics.com | Large-scale synthesis, PET imaging agents. umich.edu |

| Visible Light Photoredox Catalysis | Uses light energy and a photocatalyst to initiate C-F bond cleavage under mild conditions. | Organic dyes, Iridium (Ir) and Ruthenium (Ru) complexes. mdpi.com | Defluorinative functionalization, degradation of persistent fluorochemicals. mdpi.comnih.gov |

| Transition Metal-Mediated C-F Activation | Employs low-valent transition metals to oxidatively add into a C-F bond, enabling its cleavage. | Nickel (Ni), Rhodium (Rh), Zirconium (Zr) complexes. numberanalytics.com | Synthesis of complex molecules, functionalization of fluoropolymers. |

| Catalytic Oxidative Defluorination | Utilizes an oxidant and catalyst to break C-F bonds, often for environmental remediation. | μ-nitrido diiron phthalocyanine, Hydrogen peroxide. acs.org | Degradation of perfluorinated aromatic compounds. acs.org |

Interdisciplinary Research Needs and Opportunities in Advanced Materials and Processes

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical inertness, and specific electronic characteristics—make fluorinated compounds like chloropentafluoropropanes valuable subjects for interdisciplinary research, particularly in advanced materials and energy processes. wikipedia.orgsigmaaldrich.com

Advanced Polymer Science: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their chemical resistance and non-stick properties. britannica.comwikipedia.org Research is ongoing to develop new fluorinated monomers to create polymers with tailored characteristics. man.ac.uk Hyperbranched fluoropolymers, for instance, offer high solubility and low viscosity, making them suitable for specialized coatings and mold releases, but require cross-linking to improve cohesion. sigmaaldrich.com There is a need for interdisciplinary collaboration between synthetic chemists and materials scientists to design and synthesize novel fluoropolymer precursors and to develop processing techniques for these materials. man.ac.uk Furthermore, fluorinated surfactant polymers are being designed for modifying surfaces like PTFE for biomedical applications, an area that merges polymer chemistry with biology and surface science. nih.gov

Electronics and Optoelectronics: The introduction of fluorine atoms into organic materials can significantly alter their electronic properties. rsc.org Fluorination tends to lower the HOMO and LUMO energy levels of conjugated systems, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.orgrsc.org This makes fluorinated compounds promising candidates for n-type or ambipolar semiconductors in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org The semiconductor industry already relies on fluorinated chemicals for photolithography, as lubricants in manufacturing equipment, and as dielectric fluids, due to their unique combination of properties. semi.orgchemsec.org Future research requires collaboration between chemists, physicists, and engineers to design and integrate these fluorinated materials into next-generation electronic and optoelectronic devices. rsc.org

Energy Conversion Systems: Higher boiling point fluorocarbons, including HFCs and HFOs, are effective working fluids in Organic Rankine Cycles (ORC). fluorocarbons.orgwikipedia.org ORC technology converts low-temperature heat from sources like industrial waste heat, geothermal energy, or biomass into useful mechanical or electrical power. wikipedia.org The thermodynamic properties of fluids like HFC-245fa make them more efficient than water for these low-grade heat sources. infinityturbine.comfluorocarbons.org As the focus shifts to more environmentally friendly options, research is active in identifying and testing low-GWP HFOs and other chloro-fluoro olefins as next-generation ORC fluids. fluorocarbons.orgpatsnap.com This field necessitates an interdisciplinary approach involving thermodynamics, fluid dynamics, chemical engineering, and mechanical engineering to optimize cycle efficiency, safety, and environmental impact.

| Interdisciplinary Field | Application/Opportunity | Role of Fluorinated Compound | Required Expertise |

|---|---|---|---|

| Advanced Polymer Science | Development of high-performance coatings, biomedical surfaces, and recyclable polymers. sigmaaldrich.comman.ac.uknih.gov | Serves as a monomer or functional group to impart hydrophobicity, chemical resistance, and thermal stability. sigmaaldrich.com | Synthetic Chemistry, Materials Science, Biology, Surface Science. |

| Electronics & Optoelectronics | Creation of n-type semiconductors for OLEDs and OFETs; use as dielectric fluids and in photolithography. rsc.orgrsc.orgsemi.org | Modifies electronic energy levels (HOMO/LUMO), provides chemical inertness and high dielectric strength. rsc.orgchemsec.org | Organic Chemistry, Physics, Electrical Engineering, Materials Science. |

| Energy Conversion (ORC) | Working fluid for converting low-grade waste heat into electricity. infinityturbine.comwikipedia.org | Exhibits favorable thermodynamic properties (low boiling point, dry expansion) for efficient heat recovery. infinityturbine.comfluorocarbons.org | Thermodynamics, Chemical Engineering, Mechanical Engineering, Environmental Science. |

| Biomedical Materials | Creation of electroactive polymers for drug delivery, tissue engineering, and artificial muscles. nih.gov | Provides piezoelectric, pyroelectric, and ferroelectric properties in certain polymer structures. nih.gov | Polymer Chemistry, Bioengineering, Medicine, Electrical Engineering. |

| Advanced Porous Materials | Development of Fluorinated Metal-Organic Frameworks (F-MOFs) for gas sorption and separation. rsc.org | Fluorine atoms in the structure enhance moisture stability and create specific interactions with guest molecules. rsc.org | Inorganic Chemistry, Materials Science, Chemical Engineering. |

常见问题

Basic Research Questions

Q. What are the established laboratory synthesis routes for 1-chloro-1,1,3,3,3-pentafluoropropane, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via gas-phase reactions of 1,1,1,3,3-pentafluoropropane (HFC-245fa) with hydrogen chloride (HCl) over solid catalysts (e.g., fluorinated alumina or chromium-based catalysts). Key parameters include temperature (200–400°C), catalyst loading, and HCl:HFC-245fa molar ratios. For example, increasing catalyst contact time can enhance conversion rates but may promote byproduct formation like trans-1,3,3,3-tetrafluoropropene. Gas chromatography (GC) with flame ionization detection is recommended for monitoring product composition .

Q. Which analytical techniques are most effective for characterizing isomer composition and purity in halogenated propanes?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with polar capillary columns (e.g., DB-624) can resolve cis/trans isomers. For ionization energy (IE) determination, electron impact (EI) mass spectrometry at 70 eV provides reproducible fragmentation patterns. For this compound, IE values (e.g., 10.79 eV) and appearance energies (AE) of fragment ions (e.g., CF<sup>+</sup> at 17.8 eV) are critical for structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize trans-1,3,3,3-tetrafluoropropene byproduct formation during synthesis?

- Methodological Answer : Kinetic studies suggest that lowering reaction temperatures (below 300°C) and using catalysts with higher Brønsted acidity (e.g., sulfated zirconia) reduce isomerization side reactions. In one study, a 99.8% yield of 1,1,1,3,3-pentafluoropropane was achieved with <0.1% byproducts by maintaining a 1:1.2 HCl:HFC-245fa ratio and short residence times. Post-synthesis purification via fractional distillation or selective adsorption (e.g., molecular sieves) further isolates the target compound .

Q. What strategies resolve contradictions in mass spectrometry data for halogenated propanes, particularly when distinguishing fragmentation pathways?

- Methodological Answer : Discrepancies in AE values (e.g., CF3<sup>+</sup> at 15.63 eV vs. theoretical calculations) may arise from competing dissociation pathways. Researchers should perform collision-induced dissociation (CID) experiments to validate fragmentation mechanisms. Comparative studies with isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>37</sup>Cl) can clarify bond cleavage patterns. Cross-referencing with high-resolution MS databases (e.g., NIST Chemistry WebBook) is essential .

Q. What chromatographic techniques are most effective for isolating cis/trans isomers of chlorofluoropropanes?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., β-cyclodextrin) or supercritical fluid chromatography (SFC) achieves baseline separation of isomers. For gas-phase separations, multidimensional GC (GC×GC) with a nonpolar primary column (e.g., DB-5) and a polar secondary column (e.g., DB-Wax) enhances resolution. Retention indices should be calibrated against certified standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。